REACTION_CXSMILES
|
CNCCN(C)C.[CH2:8]([Li])[CH2:9][CH2:10]C.[Cl:13][C:14]1[C:19]([CH:20]=[O:21])=[CH:18][CH:17]=[CH:16][CH:15]=1.[Cu]C#N.C(Br)C=C.[Cl-].[NH4+]>O1CCCC1.CCCCCC>[CH2:10]([C:18]1[CH:17]=[CH:16][CH:15]=[C:14]([Cl:13])[C:19]=1[CH:20]=[O:21])[CH:9]=[CH2:8] |f:5.6|
|
Name
|
|
Quantity
|
146.8 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0.107 mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
10.89 g
|
Type
|
reactant
|
Smiles
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CNCCN(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1C=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.214 mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
copper(I) cyanide
|
Quantity
|
12.42 g
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
|
Quantity
|
28.42 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
230 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 0° C. for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to −200° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at −10° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 0° C. for another 2.5 hours
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
The resulting solid was separated off
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The combined organic phases were then washed with saturated ammonium chloride solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
C(C=C)C1=C(C=O)C(=CC=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |